molecular formula C6H13NO2 B10760876 Leucine CAS No. 71000-80-1

Leucine

Cat. No.: B10760876
CAS No.: 71000-80-1
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Description

Leucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It is one of the three branched-chain amino acids (BCAAs), along with isothis compound and valine. This compound plays a critical role in protein synthesis, muscle repair, and various metabolic functions. Its chemical formula is C6H13NO2, and it is commonly found in foods such as meats, dairy products, soy products, and legumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucine can be synthesized through several methods, including chemical synthesis and microbial fermentation.

    Chemical Synthesis: One common method involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce this compound.

    Microbial Fermentation: This method uses genetically modified bacteria to produce this compound. The bacteria are cultured in a nutrient-rich medium, and through metabolic processes, they convert substrates like glucose into this compound.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process includes:

Chemical Reactions Analysis

Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Leucine is often compared with other branched-chain amino acids (BCAAs) such as isothis compound and valine.

    Isothis compound: Similar to this compound, isothis compound is essential and involved in protein synthesis.

    Valine: Valine is another essential BCAA that supports muscle metabolism and tissue repair.

Uniqueness of this compound: this compound is unique among the BCAAs due to its potent ability to activate the mTOR pathway, making it particularly effective in promoting muscle protein synthesis and growth .

Comparison with Similar Compounds

This compound’s unique properties and wide range of applications make it a vital compound in various fields of research and industry.

Biological Activity

Leucine, one of the three branched-chain amino acids (BCAAs), plays a crucial role in various biological processes, particularly in protein synthesis, muscle growth, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different tissues, and implications for health and disease management.

Overview of this compound

This compound is an essential amino acid that must be obtained from the diet. Its molecular formula is C6H13NO2, and it is classified as a hydrophobic amino acid due to its aliphatic isobutyl side chain. This compound is a key regulator of various physiological processes, particularly through its role in the mechanistic target of rapamycin (mTOR) signaling pathway.

This compound exerts its biological effects primarily through the activation of the mTORC1 pathway, which is critical for protein synthesis and cell growth. The following mechanisms highlight how this compound influences cellular functions:

  • mTORC1 Activation : this compound activates mTORC1 by facilitating the localization of this complex to lysosomes, where it interacts with Rag GTPases and Rheb. This interaction is essential for the phosphorylation of downstream targets involved in protein synthesis, such as S6K1 and 4E-BP1 .
  • Fatty Acid Oxidation : this compound also stimulates fatty acid oxidation via the AMP-activated protein kinase (AMPK) pathway, promoting energy homeostasis and preventing lipid accumulation in skeletal muscle .
  • Insulin Secretion : In pancreatic β cells, this compound enhances insulin secretion by acting as a metabolic fuel and an allosteric activator of glutamate dehydrogenase. This process involves both mTOR-dependent and -independent pathways .

Biological Effects on Tissues

This compound influences numerous tissues, enhancing protein synthesis and metabolic functions:

  • Skeletal Muscle : this compound supplementation significantly increases muscle protein synthesis, particularly after exercise. It promotes muscle growth by activating mTORC1, which leads to increased ribosome biogenesis and translation initiation .
  • Adipose Tissue : this compound has been shown to enhance lipolysis and improve insulin sensitivity in adipocytes. This effect may contribute to better lipid metabolism and reduced fat accumulation .
  • Liver : In liver cells, this compound promotes the expression of genes involved in glucose metabolism and lipid homeostasis. Long-term this compound treatment can ameliorate insulin resistance in diabetic models .

Research Findings and Case Studies

Numerous studies have documented the benefits of this compound supplementation across various populations. Below are some key findings:

StudyPopulationFindings
Jewell et al., 2015AdultsDemonstrated increased muscle protein synthesis post-exercise with this compound supplementation.
González et al., 2012Animal ModelsShowed that this compound enhances IGF-1 expression, promoting fetal growth in low-protein diets.
Doi et al., 2005Rodent ModelsFound that this compound prevents lipid buildup in skeletal muscle by activating AMPK.
Lee et al., 2023Diabetic PatientsReported improved glycemic control with long-term this compound administration.

Potential Health Implications

This compound's ability to modulate metabolic pathways has significant implications for health:

  • Muscle Wasting Disorders : this compound supplementation may help preserve muscle mass during weight loss or aging, making it a potential therapeutic agent for sarcopenia or cachexia .
  • Metabolic Diseases : Given its role in improving insulin sensitivity and regulating lipid metabolism, this compound may be beneficial for managing type 2 diabetes and obesity .
  • Athletic Performance : Athletes often use this compound supplements to enhance recovery and promote muscle growth following intense training sessions .

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
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Density

1.293 g/cu cm at 18 °C
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized., Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma)., One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ..., For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
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Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
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Melting Point

293 °C, 268 - 288 °C
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